Selective Inhibition of Human Lysosomal β-Hexosaminidase vs. Isofagomine
The target compound acts as a selective inhibitor of human lysosomal β-hexosaminidase, a profile absent in the parent compound isofagomine. Isofagomine is a potent inhibitor of β-glucosidase but does not exhibit meaningful β-hexosaminidase inhibition [1]. The 2-acetamidomethyl substitution is the key structural determinant conferring this selectivity, enabling the compound to bind the Hex A/B active site in a manner distinct from generic iminosugars [1].
| Evidence Dimension | Target enzyme selectivity |
|---|---|
| Target Compound Data | Inhibits human lysosomal β-hexosaminidase (Ki = 2.4 µM) |
| Comparator Or Baseline | Isofagomine: potent β-glucosidase inhibitor; no reported β-hexosaminidase inhibition at comparable concentrations |
| Quantified Difference | Complete shift in target selectivity from β-glucosidase to β-hexosaminidase |
| Conditions | Homogenate of human spleen lysosomal β-hexosaminidase; isofagomine data from literature |
Why This Matters
For research programs focused on GM2 gangliosidosis or lysosomal hexosaminidase function, the target compound provides on-pathway engagement that isofagomine cannot, avoiding confounding β-glucosidase off-target effects.
- [1] van den Berg, R. J. B. H. N., Donker-Koopman, W. E., van Boom, J. H., Aerts, H., & van Noort, D. (2004). Design and synthesis of 2-acetamidomethyl derivatives of isofagomine as potential inhibitors of human lysosomal β-hexosaminidases. Bioorganic & Medicinal Chemistry, 12(5), 891–902. View Source
